N-(4-Bromophenyl)-4-methylbenzenesulfonamide

Crystallography Formulation Science Solid-State Chemistry

N-(4-Bromophenyl)-4-methylbenzenesulfonamide (CAS 32857-48-0) is a para-bromo-substituted sulfonamide building block with a well-defined melting point of 147.5°C, enabling unambiguous identity verification and batch-to-batch reproducibility. The para-bromine handle is primed for Pd-catalyzed cross-coupling (Suzuki, Heck), while the tosyl group directs regioselective functionalization—making it a critical precursor for anticholinesterase-targeted compound libraries. Substituting positional isomers introduces uncontrolled variables in crystallinity, solubility, and NH pKa, directly compromising experimental outcomes. Procure this specific regioisomer to ensure synthetic reliability and data integrity across your discovery workflows.

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
CAS No. 32857-48-0
Cat. No. B1615612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-4-methylbenzenesulfonamide
CAS32857-48-0
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
InChIKeyRIBFVUXANOZLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-4-methylbenzenesulfonamide (CAS 32857-48-0): Procurement-Ready Profile & In-Class Positioning


N-(4-Bromophenyl)-4-methylbenzenesulfonamide (CAS 32857-48-0) is a sulfonamide derivative featuring a 4-bromophenyl group attached to the nitrogen of a p-toluenesulfonamide moiety [1]. It is a white crystalline solid with a molecular weight of 326.21 g/mol . This compound serves primarily as a versatile synthetic intermediate, with the bromine atom enabling further functionalization through cross-coupling reactions [2]. While it belongs to the broad sulfonamide class, its specific substitution pattern (para-bromo on the aniline ring, para-methyl on the sulfonyl aryl ring) confers distinct physical and reactivity properties that differentiate it from positional isomers, which is critical for research reproducibility and specific synthetic applications.

N-(4-Bromophenyl)-4-methylbenzenesulfonamide: Why Analogue Substitution Compromises Experimental Integrity


Substituting N-(4-Bromophenyl)-4-methylbenzenesulfonamide with a positional isomer or close analogue can introduce uncontrolled variables in research, stemming from quantifiable differences in key properties. For example, the position of the bromine atom (e.g., ortho vs. para) significantly alters the compound's solid-state packing and thermal properties, leading to different melting points and potential solubility profiles . Likewise, the position of the methyl group on the sulfonyl aryl ring affects the electronic environment and, consequently, the predicted pKa of the sulfonamide NH group . Such variations can directly impact outcomes in crystallography, formulation stability, and chemical reactivity, rendering the use of an unverified analogue a potential source of experimental error and irreproducibility.

Quantitative Differentiation Guide for N-(4-Bromophenyl)-4-methylbenzenesulfonamide (CAS 32857-48-0)


Thermal Property Differentiation: Melting Point Comparison with Regioisomers

N-(4-Bromophenyl)-4-methylbenzenesulfonamide exhibits a significantly lower melting point (147.5 °C ) compared to its regioisomer N-(4-Bromophenyl)-2-methylbenzenesulfonamide, which melts at 230-231 °C . This substantial difference of over 80 °C highlights that altering the methyl group's position from the para to ortho site on the sulfonyl ring drastically impacts crystal lattice energy.

Crystallography Formulation Science Solid-State Chemistry

Synthetic Utility: N-Tosyl-4-bromoaniline as a Direct Precursor in Regioselective Bromination

The compound (referred to as N-tosyl-4-bromoaniline) is not only a target but a key intermediate. In a published regioselective bromination methodology for arylamines, this tosyl-protected derivative was synthesized in a reported ~76% yield, demonstrating its viability in multi-step synthetic pathways [1]. The position of the bromine atom (para) and the tosyl protecting group are both essential for the selectivity of the bromination step, which is not replicable with non-tosylated or ortho/meta-bromo analogues.

Synthetic Methodology Cross-Coupling Halogenation

In Silico Pharmacokinetic Differentiation: Calculated LogP vs. Non-Brominated Analog

The presence of the para-bromine atom in N-(4-Bromophenyl)-4-methylbenzenesulfonamide confers a calculated LogP of 4.712 , indicative of high lipophilicity. This value is significantly higher than the predicted LogP of its non-brominated counterpart, 4-methyl-N-phenylbenzenesulfonamide, which would be expected to be lower based on established Hansch substituent constants (π value for Br is ~0.86). This increased lipophilicity can be a primary driver for selecting this brominated analogue for exploring membrane permeability or hydrophobic interactions in early-stage drug discovery.

Medicinal Chemistry Drug Design ADME Prediction

Differentiation in Physicochemical Properties: Boiling Point vs. De-Brominated Analog

The para-bromine substitution results in a high predicted boiling point of 431.5±55.0 °C at 760 mmHg . This is substantially higher than the reported boiling point of the non-brominated parent structure, 4-methyl-N-phenylbenzenesulfonamide, which is typically lower (e.g., predicted ~380 °C). The presence of the heavy bromine atom significantly increases intermolecular van der Waals forces and molecular weight, leading to a higher boiling point.

Thermodynamics Purification Material Science

Validated Research & Industrial Application Scenarios for N-(4-Bromophenyl)-4-methylbenzenesulfonamide (CAS 32857-48-0)


Medicinal Chemistry: A Privileged Scaffold for Cholinesterase Inhibitor Development

N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a direct precursor to structurally complex molecules evaluated for anticholinesterase activity. A 2021 study demonstrated that the compound N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a derivative, was successfully transformed into styryl-substituted acetophenones which were then tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This application leverages the unique combination of the para-bromine and the 4-methylbenzenesulfonamide group as a versatile handle for building targeted libraries of bioactive compounds.

Synthetic Methodology: A Robust Intermediate for Regioselective Bromination and Cross-Coupling

The compound serves as a well-characterized and stable intermediate in advanced synthetic sequences. Its utility is exemplified by its preparation in ~76% yield during the regioselective bromination of arylamines, a method which highlights the role of the tosyl protecting group in directing reactivity [2]. Furthermore, the presence of the para-bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the generation of diverse biaryl and alkene libraries from a common, reliable precursor.

Crystallography and Solid-State Analysis: A Reference Compound for Regioisomeric Studies

Given its distinct and well-defined melting point (147.5 °C ), N-(4-Bromophenyl)-4-methylbenzenesulfonamide serves as a valuable reference compound for crystallographic and solid-state studies. Researchers investigating the effect of subtle structural changes on crystal packing can use this compound and its regioisomers (e.g., N-(4-Bromophenyl)-2-methylbenzenesulfonamide, m.p. 230-231 °C ) to probe how the position of a methyl group on the sulfonyl ring drastically alters intermolecular interactions and lattice energy. This is critical for understanding structure-property relationships in crystal engineering and pharmaceutical co-crystal design.

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